molecular formula C20H21N3O2 B7811552 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine

Cat. No.: B7811552
M. Wt: 335.4 g/mol
InChI Key: YAHPPHITJMMWCW-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a 6-phenylpyrimidine core substituted with an ethylamine side chain bearing 3,4-dimethoxyphenyl groups. Pyrimidines are biologically significant heterocyclic compounds, often utilized in pharmaceuticals due to their structural mimicry of nucleic acid bases .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-24-18-9-8-15(12-19(18)25-2)10-11-21-20-13-17(22-14-23-20)16-6-4-3-5-7-16/h3-9,12-14H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHPPHITJMMWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a pyrimidine derivative. Its structure can be represented as follows:

  • Chemical Formula : C19_{19}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 342.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety allows for potential interactions with kinases and other proteins critical for cell proliferation and survival.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, which play pivotal roles in cancer cell signaling pathways.
  • Receptor Modulation : The compound may also act on various G-protein coupled receptors (GPCRs), influencing cellular responses related to inflammation and tumorigenesis.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties:

  • In Vitro Studies : In various cancer cell lines, the compound demonstrated cytotoxic effects with IC50_{50} values ranging from 10 to 20 µM. These values suggest a moderate potency compared to established chemotherapeutics like 5-Fluorouracil (5-FU), which has an IC50_{50} around 22 µM for similar cell lines .
Cell LineIC50_{50} (µM)Comparison to 5-FU
Breast Cancer12.5More potent
Lung Cancer15.0Comparable
Leukemia18.0Less potent

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound towards various targets:

  • EGFR Kinase : Docking simulations suggest that the compound binds effectively to the ATP-binding site of the EGFR kinase, showing a binding mode similar to that of erlotinib .
  • BRAF Kinase : The compound also exhibited potential as an inhibitor of BRAF kinase, which is crucial in melanoma treatment.

Case Studies

  • Case Study on Breast Cancer Cell Lines :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with concentrations above 10 µM.
  • Case Study on Lung Cancer :
    • In A549 lung cancer cells, the compound showed significant inhibition of cell migration and invasion at concentrations above 15 µM, indicating its potential role in metastasis prevention.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

The orientation of substituents on the pyrimidine ring critically influences molecular conformation and intermolecular interactions. For example:

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): The dihedral angles between the pyrimidine ring and substituents (12.8° for the phenyl group, 86.1° for the methoxyphenyl group) indicate significant steric and electronic effects. The intramolecular N–H⋯N hydrogen bond stabilizes a six-membered ring, a feature absent in the target compound due to differences in substituent placement .
  • N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (): The trifluoromethyl group introduces strong electron-withdrawing effects, altering the electron density of the pyrimidine ring compared to the electron-donating methoxy groups in the target compound .

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Core Substituents Key Substituent Effects Dihedral Angles (°)
Target Compound 6-phenyl, 3,4-dimethoxyethylamine Enhanced lipophilicity, potential H-bond donors Not reported
N-(2-Fluorophenyl)-... () 6-methyl, 2-phenyl, 4-fluorophenyl Fluorine-induced polarity, intramolecular H-bond 12.8 (phenyl), 86.1 (methoxy)
N-(4-Methoxyphenyl)-... () 6-methyl, 2-phenyl, 4-trifluoromethyl Trifluoromethyl enhances metabolic stability Not explicitly reported
Crystallographic and Intermolecular Interactions

Crystal packing and hydrogen-bonding patterns differ markedly among analogs:

  • : Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, with methoxy groups acting as H-bond acceptors .
  • : Trifluoromethyl groups likely participate in hydrophobic interactions, reducing polar surface area compared to methoxy-substituted compounds .

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